(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Overview
Description
“(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been the focus of attention for a long time . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis
The empirical formula of the compound is C12H12N2O3 and its molecular weight is 232.24 .Scientific Research Applications
Medicinal Chemistry
Oxadiazoles, including the 1,2,4-oxadiazole, have been utilized as an essential part of the pharmacophore in medicinal chemistry . They have shown potential for a wide range of applications, including anticancer, vasodilator, anticonvulsant, and antidiabetic treatments .
High Energy Molecules
Oxadiazoles have established themselves as potential high-energy core molecules . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Antibacterial Effects
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice .
Antifungal Activity
Certain 1,2,4-oxadiazole derivatives have demonstrated in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .
Mechanism of Action
While the specific mechanism of action for “(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is not mentioned in the available resources, it’s worth noting that many new structures containing the 1,3,4-oxadiazole ring have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .
Safety and Hazards
While specific safety and hazard information for “(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is not available in the resources, it’s important to note that all newly prepared metal salts except EMS-6 exhibited good thermostability (Td > 236 °C) and remarkable insensitivity to mechanical stimulation (sensitivity to impact > 22.5 J, friction > 280 N), suggesting satisfactory safety performance .
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Most often, newly formed compounds contain a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . Therefore, the future directions of research could focus on the synthesis of new medicinal substances to which microorganisms are sensitive.
properties
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRXWDLXLATVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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